2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a cyclobutylmethyl group at the 2-position and a carboxylic acid group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of cyclobutylmethylamine with a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(2’-Pyridyl)pyrimidine-4-carboxylic acid: Similar structure with a pyridyl group instead of a cyclobutylmethyl group.
4-Methyl-2-(2’-pyridyl)pyrimidine: Features a methyl group replacing the carboxylic acid group on the pyrimidine ring.
Uniqueness
2-(Cyclobutylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclobutylmethyl group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-5-11-9(12-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) |
InChI Key |
POLRLKHNPSWJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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